molecular formula C11H8N2O5S B8736046 3-[2-(4-Nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 88419-04-9

3-[2-(4-Nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B8736046
CAS No.: 88419-04-9
M. Wt: 280.26 g/mol
InChI Key: QLRJSLVDLORWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H8N2O5S and its molecular weight is 280.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

88419-04-9

Molecular Formula

C11H8N2O5S

Molecular Weight

280.26 g/mol

IUPAC Name

3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H8N2O5S/c14-9(5-12-10(15)6-19-11(12)16)7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2

InChI Key

QLRJSLVDLORWMT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A little at a time, 1.3 g (8.4 mmol) of 1,3-thiazolidine-2,4-dione potassium salt were added to a solution of 2.0 g (8.2 mmol) of 2-bromo-1-(4-nitrophenyl)ethanone in 80 ml of acetone, and the mixture was stirred at 60° C. for 1 h. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in water/dichloromethane. After phase separation, the organic phase was dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. Yield: 2.3 g (98% of theory)
Name
1,3-thiazolidine-2,4-dione potassium salt
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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